1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
CAS No.: 1203182-50-6
Cat. No.: VC11976532
Molecular Formula: C20H24FN3O3S
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203182-50-6 |
|---|---|
| Molecular Formula | C20H24FN3O3S |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
| Standard InChI | InChI=1S/C20H24FN3O3S/c1-2-12-28(26,27)24-11-3-4-16-7-10-18(13-19(16)24)23-20(25)22-14-15-5-8-17(21)9-6-15/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25) |
| Standard InChI Key | ZYEQLWAXDFCLBJ-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
| Canonical SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Introduction
The compound 1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea is a complex organic molecule that combines elements of urea chemistry with sulfonyl and fluorinated aromatic rings. This compound is of interest in medicinal chemistry due to its potential biological activities, including antiproliferative and possibly antiviral effects, similar to other sulfonyl-containing compounds.
Synthesis Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea would likely involve multiple steps, including:
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Step 1: Preparation of the tetrahydroquinolin-7-yl core, possibly through reduction of a quinoline derivative.
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Step 2: Introduction of the propane-1-sulfonyl group via a sulfonylation reaction.
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Step 3: Formation of the urea linkage by reacting the sulfonylated tetrahydroquinoline with a 4-fluorophenylmethyl isocyanate or an equivalent reagent.
Biological Activities
While specific data on 1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea is not readily available, compounds with similar structural elements have shown promise in various biological assays:
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Antiproliferative Activity: Urea derivatives have been explored for their ability to inhibit cancer cell growth, often by inducing apoptosis or disrupting cell cycle progression .
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Antiviral Potential: The presence of fluorinated aromatic rings and sulfonyl groups may confer antiviral properties, as seen in related compounds.
Data Tables
Given the lack of specific data on this compound, we can look at analogous compounds for insights into potential biological activities:
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Analog 1 | 10.5 | Potent against CHIKV |
| Analog 2 | 8.3 | More potent than Analog 1 |
| Derivative A | 0.46 | Significant cytotoxicity against A549 cells |
These data illustrate the potential for compounds with similar structures to exhibit significant biological activity.
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